molecular formula C9H18O4Si B8083278 3-(Dimethoxymethylsilyl)propyl prop-2-enoate

3-(Dimethoxymethylsilyl)propyl prop-2-enoate

Cat. No.: B8083278
M. Wt: 218.32 g/mol
InChI Key: HHHPYRGQUSPESB-UHFFFAOYSA-N
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Description

3-(Dimethoxymethylsilyl)propyl prop-2-enoate is an organosilicon compound with the chemical formula C₉H₁₈O₄Si. It is a colorless liquid known for its low toxicity and stability. This compound is widely used in various industrial applications due to its unique chemical properties, which include low viscosity and non-volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethylsilyl)propyl prop-2-enoate typically involves the reaction of 3-propen-1-ol with dimethylchlorosilane in the presence of a base, followed by methoxylation. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethoxymethylsilyl)propyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Dimethoxymethylsilyl)propyl prop-2-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethylsilyl)propyl prop-2-enoate involves its ability to form stable bonds with various substrates. The methoxy groups can be hydrolyzed to form silanols, which can then react with other compounds to form strong covalent bonds. This property makes it an effective crosslinking agent and a valuable component in the synthesis of advanced materials .

Comparison with Similar Compounds

  • 3-(Dimethoxymethylsilyl)propyl methacrylate
  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Triethoxysilyl)propyl methacrylate

Comparison: 3-(Dimethoxymethylsilyl)propyl prop-2-enoate is unique due to its specific combination of methoxy and prop-2-enoate groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers enhanced hydrolytic stability and better compatibility with various substrates, making it a preferred choice in applications requiring durable and long-lasting materials .

Properties

IUPAC Name

3-(dimethoxymethylsilyl)propyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4Si/c1-4-8(10)13-6-5-7-14-9(11-2)12-3/h4,9H,1,5-7,14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHPYRGQUSPESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)[SiH2]CCCOC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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